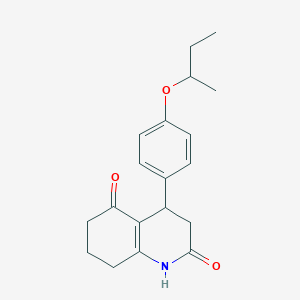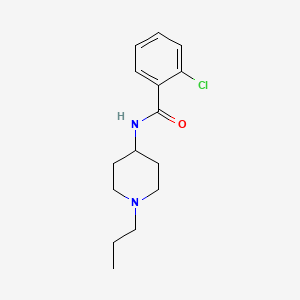
4-(4-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Vue d'ensemble
Description
4-(4-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a quinolone-based molecule that has been studied for its various pharmacological properties.
Applications De Recherche Scientifique
4-(4-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been studied for its potential applications in various fields of medicine. It has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. It has also been studied as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 4-(4-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in inflammation and tumor growth. It has also been shown to modulate the activity of certain neurotransmitter receptors in the brain, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione exhibits anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an antitumor agent. In addition, it has been found to inhibit the replication of certain viruses, such as hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(4-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in lab experiments is its relatively simple synthesis method. However, its low yield may limit its use in large-scale experiments. Another limitation is the lack of comprehensive understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on 4-(4-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and potential neuroprotective effects. Another area of interest is its potential as an antiviral agent. Studies are needed to determine its efficacy against a wider range of viruses and to investigate its potential as a treatment for viral infections. Additionally, further studies are needed to optimize its synthesis method and improve its yield for use in large-scale experiments.
Propriétés
IUPAC Name |
4-(4-butan-2-yloxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-3-12(2)23-14-9-7-13(8-10-14)15-11-18(22)20-16-5-4-6-17(21)19(15)16/h7-10,12,15H,3-6,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNNAUUEXMBMCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(butan-2-yloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbutyl)benzamide](/img/structure/B4793934.png)


![4-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4793955.png)
![N-(2,6-diethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4793961.png)

![N-[(5-phenyl-2-furyl)methyl]propan-2-amine hydrochloride](/img/structure/B4793977.png)
![{[4-(2-methyl-2-propen-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4793985.png)

![3-chloro-N-({[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4793999.png)

![8-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]quinoline](/img/structure/B4794027.png)
![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide](/img/structure/B4794034.png)